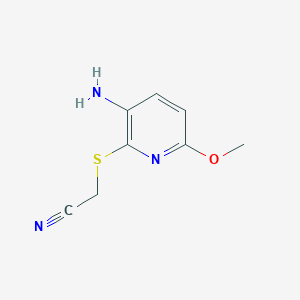

2-(3-Amino-6-methoxypyridin-2-yl)sulfanylacetonitrile

Description

2-(3-Amino-6-methoxypyridin-2-yl)sulfanylacetonitrile is a pyridine derivative featuring a sulfanylacetonitrile (-S-CH2-CN) substituent at position 2, an amino (-NH2) group at position 3, and a methoxy (-OCH3) group at position 6. Its molecular formula is C8H9N3OS, with a molecular weight of 195.23 g/mol. The compound’s structural uniqueness lies in its combination of electron-donating (amino, methoxy) and electron-withdrawing (nitrile) groups, alongside a sulfur atom that may enhance lipophilicity and reactivity.

Properties

Molecular Formula |

C8H9N3OS |

|---|---|

Molecular Weight |

195.24 g/mol |

IUPAC Name |

2-(3-amino-6-methoxypyridin-2-yl)sulfanylacetonitrile |

InChI |

InChI=1S/C8H9N3OS/c1-12-7-3-2-6(10)8(11-7)13-5-4-9/h2-3H,5,10H2,1H3 |

InChI Key |

FUKFRUYAUCTOFF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=C(C=C1)N)SCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-6-methoxypyridin-2-yl)sulfanylacetonitrile typically involves the introduction of the sulfanylacetonitrile group to a pre-functionalized pyridine ring. One common method involves the nucleophilic substitution reaction where a suitable pyridine derivative reacts with a sulfanylacetonitrile precursor under basic conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-6-methoxypyridin-2-yl)sulfanylacetonitrile can undergo various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Amino-6-methoxypyridin-2-yl)sulfanylacetonitrile has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: It is used in the development of bioactive molecules and potential pharmaceuticals.

Medicine: Research into its potential as a therapeutic agent for various diseases is ongoing.

Industry: It is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Amino-6-methoxypyridin-2-yl)sulfanylacetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between the target compound and two analogs:

Key Observations:

Substituent Effects on Reactivity and Solubility The amino group in the target compound enhances basicity and hydrogen-bonding capacity compared to the chloro group in the analog from . Chloro’s electron-withdrawing nature may deactivate the pyridine ring toward electrophilic substitution, whereas the amino group’s electron-donating properties could facilitate such reactions. In contrast, the acetonitrile group (-CH2-CN) in the chloro analog lacks sulfur, reducing steric bulk and altering solubility.

Collision Cross-Section (CCS) Data

- The chloro analog () exhibits a CCS of 133.4 Ų for the [M+H]+ adduct , a metric reflecting ion mobility in mass spectrometry. This value suggests a compact molecular geometry. The target compound’s CCS is unavailable but predicted to be higher due to the sulfur atom’s steric influence.

Complexity and Applications The benzodioxin-containing compound () has a larger molecular weight (391.46 g/mol) and a dimethylamino group, which may improve membrane permeability and receptor binding. However, its complexity limits its use to non-medical research, as noted in its data sheet .

Electronic and Physicochemical Properties

- Electron Density Distribution: The target compound’s amino and methoxy groups donate electron density to the pyridine ring, activating it for electrophilic substitution. In contrast, the chloro group in the analog withdraws electron density, directing reactions to specific ring positions. The nitrile group in both the target and chloro analogs is electron-withdrawing, polarizing adjacent bonds and influencing reactivity.

- The benzodioxin analog’s aromatic ring system and dimethylamino group likely confer moderate solubility in organic solvents, suitable for pharmacokinetic studies.

Biological Activity

2-(3-Amino-6-methoxypyridin-2-yl)sulfanylacetonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C8H10N3OS

Molecular Weight: 198.25 g/mol

IUPAC Name: 2-(3-amino-6-methoxypyridin-2-yl)thioacetonitrile

CAS Number: [Not provided in search results]

The biological activity of 2-(3-Amino-6-methoxypyridin-2-yl)sulfanylacetonitrile is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the amino and methoxy groups contributes to its binding affinity and selectivity towards various enzymes and receptors.

Proposed Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

- Reactive Oxygen Species (ROS) Modulation: Similar compounds have shown the ability to increase ROS levels, which can induce apoptosis in cancer cells or inhibit pathogen growth .

- Gene Expression Regulation: Studies indicate that compounds with similar structures can modulate gene expression related to stress responses and metabolic processes .

Antimicrobial Activity

Research has indicated that 2-(3-Amino-6-methoxypyridin-2-yl)sulfanylacetonitrile exhibits significant antimicrobial properties. Its efficacy against various pathogens makes it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through oxidative stress mechanisms. The modulation of mitochondrial functions appears critical in this process.

Case Studies

- Antifungal Activity Against Candida albicans : A study demonstrated that compounds structurally related to 2-(3-Amino-6-methoxypyridin-2-yl)sulfanylacetonitrile significantly inhibited the growth of C. albicans. The mechanism involved downregulation of glycolysis-related genes and increased ROS production, suggesting a shift towards mitochondrial dysfunction as a pathway for antifungal activity .

- Antibacterial Properties : In vitro studies have shown that derivatives of this compound exhibit strong antibacterial activity against Staphylococcus aureus, indicating potential for development into a therapeutic agent against resistant strains.

Research Findings

Recent investigations into the biological activities of related compounds have provided insights into their mechanisms and potential applications:

- Inhibition of Energy Metabolism : Compounds similar to 2-(3-Amino-6-methoxypyridin-2-yl)sulfanylacetonitrile have been found to inhibit energy metabolism in pathogenic fungi, leading to increased susceptibility to oxidative stress .

- Selective Toxicity : The selectivity towards cancerous cells while sparing normal cells is a crucial aspect under investigation, potentially leading to reduced side effects compared to conventional chemotherapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.